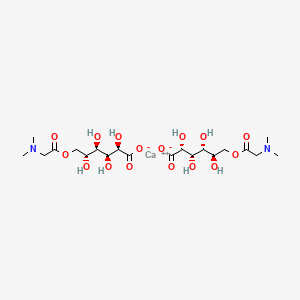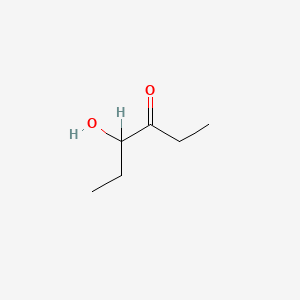
3-(2-Hydroxy-1-naphthyl)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 3-hydroxy acids can be achieved in good yield from ketones and carboxylic acids using lithium naphthalenide in the presence of diethylamine. For example, from cyclohexanone and propionic acid, a related compound, 2-(1′-hydroxycyclohexan-1′-yl) propionic acid, was obtained in 98.3% yield. This method demonstrates the potential pathway for synthesizing 3-(2-Hydroxy-1-naphthyl)propanoic acid and similar compounds (Fujita, Suga, Watanabe, & Yanagi, 1978).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(2-Hydroxy-1-naphthyl)propanoic acid has been elucidated through crystallography. For instance, the crystal structure of (R)-1-Phenyl-1-ethylammonium (R)-2-hydroxymethyl-2-(2-naphthyl)propanoate has been studied, revealing how the ammonium group of the cation and the carboxylate group of the anion are linked via N—H⋯O hydrogen bonds, forming ribbons along the b axis. This provides insights into the potential molecular interactions and structure of 3-(2-Hydroxy-1-naphthyl)propanoic acid (Ohba, Tsutsumi, Terao, Miyamoto, & Ohta, 2005).
Chemical Reactions and Properties
3-(2-Hydroxy-1-naphthyl)propanoic acid and its derivatives can undergo various chemical reactions, including treatment with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones. Such reactions highlight the compound's reactivity and potential for further chemical modifications and applications (Fujita, Suga, Watanabe, & Yanagi, 1978).
Physical Properties Analysis
The solubility of related compounds, such as 3-hydroxy-2-naphthoic acid, has been measured in various solvents, providing important data for understanding the physical properties of 3-(2-Hydroxy-1-naphthyl)propanoic acid. Such studies are crucial for determining the practical applications and handling of the compound (Fan, Li, Lu, Guo, Cheng, & Gao, 2018).
Wissenschaftliche Forschungsanwendungen
Mineralienaufbereitung
Die Verbindung wurde zur selektiven Trennung von Mineralien verwendet. Insbesondere wurde sie bei der Flotation von Kassiterit eingesetzt {svg_1}. Die Verbindung, auch bekannt als 2-Hydroxy-3-Naphthylmethylhydroxamsäure (NHA), zeigte eine stärkere Sammelwirkung für Kassiterit als für Calcit und Quarz {svg_2}. Die maximale Ausbeute an Kassiterit in Gegenwart von NHA betrug 91,76% {svg_3}.
Studie zum Interaktionsmechanismus
Die Verbindung wurde verwendet, um den Interaktionsmechanismus mit Kassiterit zu untersuchen {svg_4}. Die Studie zeigte, dass Chemisorption zwischen Kassiterit und NHA auftritt, wobei NHA über die Wechselwirkung mit O-Stellen an den Kassiteritoberflächen adsorbiert wird {svg_5}. Dies trägt zu einem besseren Verständnis des Aktivierungsmechanismus von Hydroxamsäure-Sammlern bei der Kassiteritflotation bei {svg_6}.
Studie zur Fluoreszenzeigenschaft
Die Fluoreszenzeigenschaften der Verbindung wurden untersucht {svg_7}. Die Studie zeigte, dass die Verbindung in verschiedenen Lösungsmitteln unterschiedliche Fluoreszenzeigenschaften aufweist {svg_8}.
Verwendung in der chemischen Synthese
Die Verbindung wird in der chemischen Synthese verwendet {svg_9}. Sie ist bei Chemikalienlieferanten für den Einsatz in verschiedenen chemischen Reaktionen erhältlich {svg_10}.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-5,7,14H,6,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXRTDFEUBNMRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



